(1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)methanol
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Overview
Description
(1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)methanol is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyrazolo[4,3-e]pyridine core with an isopropyl group and a methanol moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)methanol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the pyrazolopyridine core. Subsequent functionalization steps introduce the isopropyl and methanol groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazolopyridine core or the isopropyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)formaldehyde or (1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)carboxylic acid.
Scientific Research Applications
(1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which (1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)methanol exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, induction of apoptosis in cancer cells, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional nitrogen atoms in the ring system.
Uniqueness
(1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)methanol is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for targeted modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
(4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-8-yl)methanol |
InChI |
InChI=1S/C13H17N3O/c1-8(2)16-13-10(6-14-16)11(7-17)9-4-3-5-12(9)15-13/h6,8,17H,3-5,7H2,1-2H3 |
InChI Key |
JSPSJXJSOVCNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)CO |
Origin of Product |
United States |
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